molecular formula C12H12ClN3O3S B2867689 3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide CAS No. 2309776-56-3

3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2867689
CAS No.: 2309776-56-3
M. Wt: 313.76
InChI Key: UMBAZIVYYOLGCQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a chloro- and methyl-substituted benzene ring linked via a sulfonamide group to a 2-methoxy-pyrimidin-5-yl moiety. This structural motif is common in medicinal chemistry, as sulfonamides are known for their versatility in targeting enzymes such as carbonic anhydrases or kinases.

Properties

IUPAC Name

3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-8-10(13)4-3-5-11(8)20(17,18)16-9-6-14-12(19-2)15-7-9/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBAZIVYYOLGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation to introduce the sulfonamide group.

    Pyrimidine Coupling: Finally, the pyrimidine moiety is coupled to the benzene sulfonamide structure under specific conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrimidine moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Heterocyclic Group
Target Compound Benzene-sulfonamide 3-Cl, 2-CH₃, N-linked 2-OCH₃-pyrimidin-5-yl 2-Methoxypyrimidine
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide Benzene-sulfonamide 5-Cl, 2-OCH₃, N-linked pyridinyl-thiophene Pyridine-thiophene hybrid
3-Chloro-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methylbenzene-1-sulfonamide Benzene-sulfonamide 3-Cl, 2-CH₃, N-linked pyrazole Cyclopentyl/cyclopropyl-pyrazole
  • Target vs.
  • Target vs. Pyrazole-Linked Sulfonamide () : The pyrimidine ring in the target provides a larger aromatic surface for π-π stacking compared to the pyrazole in , which features bulky cyclopentyl/cyclopropyl groups that may enhance lipophilicity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Calculated Solubility*
Target Compound C₁₃H₁₃ClN₄O₃S ~356.8 Moderate (polar pyrimidine)
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide C₁₆H₁₂ClN₃O₃S₂ ~393.9 Low (thiophene increases lipophilicity)
Pyrazole-Linked Sulfonamide C₁₉H₂₄ClN₃O₂S 393.93 Low (bulky substituents)

*Solubility inferred from substituent polarity. The target’s methoxypyrimidine may improve aqueous solubility relative to thiophene- or pyrazole-containing analogs.

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